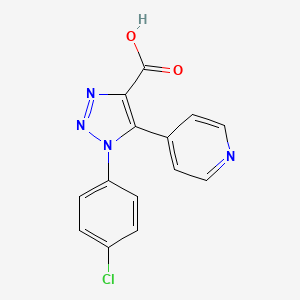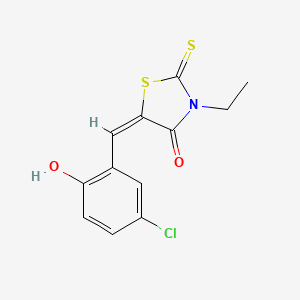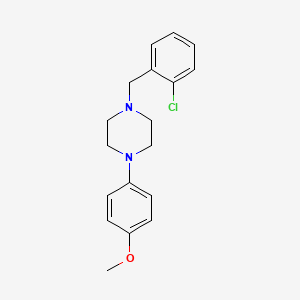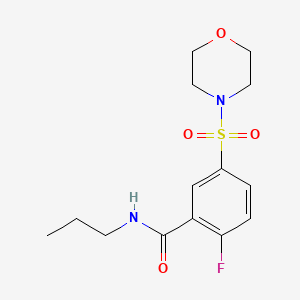
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as CPYTC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. CPYTC is a triazole-based compound that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
科学研究应用
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In biochemistry, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a tool for studying protein-protein interactions and enzyme inhibition. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential applications in materials science, such as in the development of organic semiconductors and conducting polymers.
作用机制
The exact mechanism of action of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is not yet fully understood. However, studies have shown that 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the growth of cancer cells and induce apoptosis. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. In addition, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin.
实验室实验的优点和局限性
One of the main advantages of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is its versatility and potential applications in various fields. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be easily synthesized using various methods, and its properties can be tailored to suit different applications. However, one of the limitations of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is the development of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid-based drugs for the treatment of cancer and other diseases. Another direction is the study of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid as a tool for studying protein-protein interactions and enzyme inhibition. Additionally, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be further studied for its potential applications in materials science, such as in the development of organic semiconductors and conducting polymers.
Conclusion
In conclusion, 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using various methods, and its properties can be tailored to suit different applications. 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has shown promising results in various studies, making it a subject of interest for researchers worldwide. Further studies are needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential applications in various fields.
合成方法
1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using various methods, including the Huisgen cycloaddition reaction, click chemistry, and the Suzuki-Miyaura cross-coupling reaction. The Huisgen cycloaddition reaction is the most commonly used method for the synthesis of 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. In this method, 4-chlorophenyl azide and 4-pyridinyl alkyne are reacted together in the presence of a copper catalyst to form 1-(4-chlorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid.
属性
IUPAC Name |
1-(4-chlorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-10-1-3-11(4-2-10)19-13(9-5-7-16-8-6-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKMUVWVIWZBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)
![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)



![4-(2,4-dichlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5215420.png)